molecular formula C21H17F9N2O4 B2664827 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-{[3-(trifluoromethyl)phenyl]formamido}ethyl)benzamide CAS No. 338404-44-7

2,5-bis(2,2,2-trifluoroethoxy)-N-(2-{[3-(trifluoromethyl)phenyl]formamido}ethyl)benzamide

Cat. No.: B2664827
CAS No.: 338404-44-7
M. Wt: 532.363
InChI Key: KIOHZFSCNPVHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-bis(2,2,2-trifluoroethoxy)-N-(2-{[3-(trifluoromethyl)phenyl]formamido}ethyl)benzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and advanced purification methods are employed to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2,5-bis(2,2,2-trifluoroethoxy)-N-(2-{[3-(trifluoromethyl)phenyl]formamido}ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Mechanism of Action

The mechanism of action of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-{[3-(trifluoromethyl)phenyl]formamido}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit specific kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-bis(2,2,2-trifluoroethoxy)-N-(2-{[3-(trifluoromethyl)phenyl]formamido}ethyl)benzamide is unique due to its combination of trifluoroethoxy and formamido groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,5-bis(2,2,2-trifluoroethoxy)-N-[2-[[3-(trifluoromethyl)benzoyl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F9N2O4/c22-19(23,24)10-35-14-4-5-16(36-11-20(25,26)27)15(9-14)18(34)32-7-6-31-17(33)12-2-1-3-13(8-12)21(28,29)30/h1-5,8-9H,6-7,10-11H2,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOHZFSCNPVHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F9N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.